molecular formula C10H16 B8766941 2-Iso-propylidenebicyclo[2.2.1]heptane CAS No. 4696-14-4

2-Iso-propylidenebicyclo[2.2.1]heptane

Cat. No.: B8766941
CAS No.: 4696-14-4
M. Wt: 136.23 g/mol
InChI Key: QHJFJYRDVNTTOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iso-propylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic structure. For instance, cyclopentadiene can react with isopropylideneacetylene under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the isomerization of bicyclo[2.2.1]heptene derivatives. This process can be catalyzed by various isomerization catalysts to achieve high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Iso-propylidenebicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups into the molecule .

Scientific Research Applications

2-Iso-propylidenebicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Iso-propylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets. Its unique bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iso-propylidenebicyclo[2.2.1]heptane is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific synthetic and industrial applications .

Properties

CAS No.

4696-14-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2-propan-2-ylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16/c1-7(2)10-6-8-3-4-9(10)5-8/h8-9H,3-6H2,1-2H3

InChI Key

QHJFJYRDVNTTOT-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC2CCC1C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, 1 L of tetrahydrofuran solution (concentration: approximately 2 mols/liter) of methylmagnesium bromide was placed in a three-liter four-necked flask, and the mixture of 260 g of acetyl norbornane obtained above and 500 ml of ethyl ether was added dropwise while stirred. After completion of the reaction, the reaction mixture was post treated by the ordinary method, and distilled, to obtain 210 g of isopropylidene norbornane with a purity of 90%.
Quantity
1 L
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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260 g
Type
reactant
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Quantity
500 mL
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solvent
Reaction Step Four

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